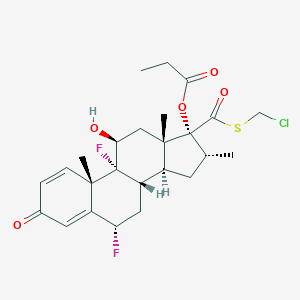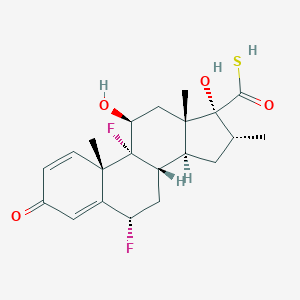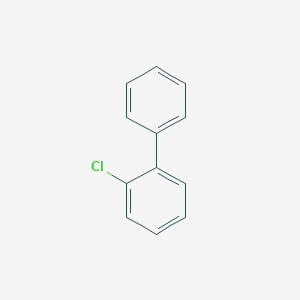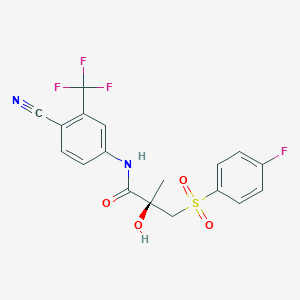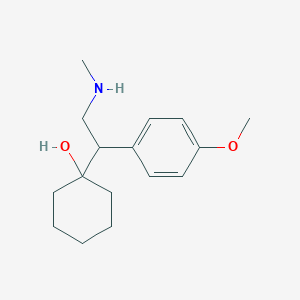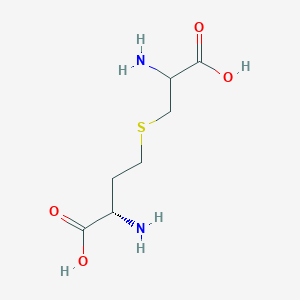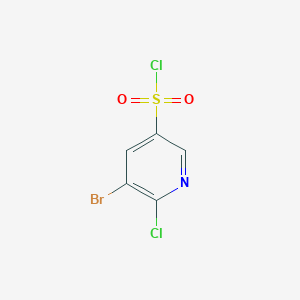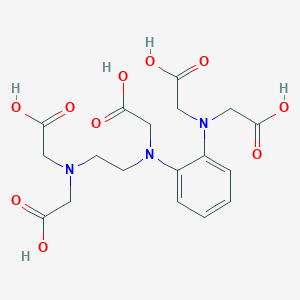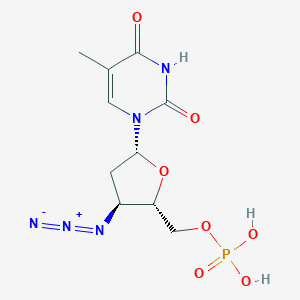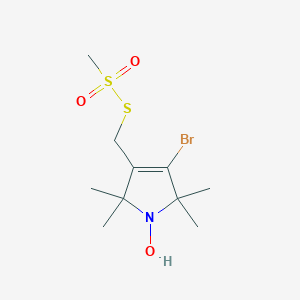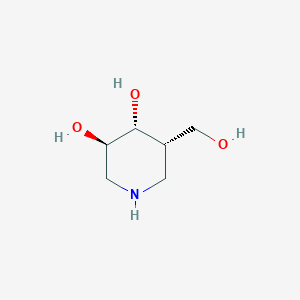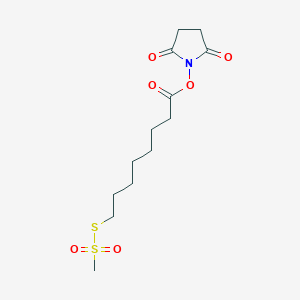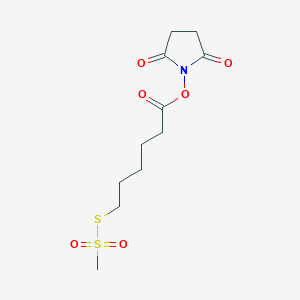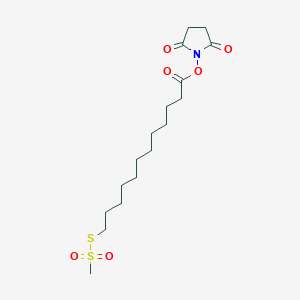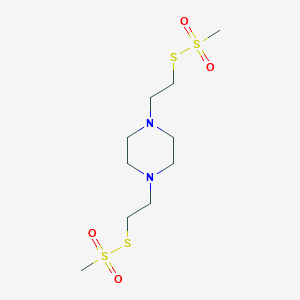
1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine
Übersicht
Beschreibung
Piperazine derivatives are widely studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds often serve as building blocks for the synthesis of more complex molecules, displaying a range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of piperazine derivatives involves various strategies, including nucleophilic substitution reactions, Mannich reactions, and the cycloaddition of reactive cumulenes. For instance, piperazine derivatives have been synthesized through the reaction with methyl sulfonyl chloride and formaldehyde bisulfite in aqueous media, showcasing the versatility of synthesis methods (Naveen et al., 2007; van Westrenen & Sherry, 1992).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical and biological properties. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly employed to characterize these compounds. The structure influences the compound's reactivity, conformation, and interaction with biological targets (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including the formation of Schiff bases and the sulfomethylation of polyazamacrocycles. These reactions expand the functional diversity and application potential of piperazine-based compounds (Xu et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents of the piperazine derivatives. These properties are essential for understanding the compound's behavior in different environments and applications (Polaske et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the application of piperazine derivatives in chemical synthesis, drug development, and material science. Studies on bis(heteroaryl)piperazines and related compounds reveal significant insights into their chemical behavior and interaction mechanisms (Romero et al., 1994).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Applications
- Piperazine derivatives have been synthesized for use as potent bacterial biofilm and MurB inhibitors, showing excellent antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. One compound exhibited biofilm inhibition activities superior to reference drugs like Ciprofloxacin (Ahmed E. M. Mekky, S. Sanad, 2020).
- Research on DNA-directed alkylating agents has produced a series of piperazine analogs prepared spontaneously, evaluated for DNA affinity and antitumor activity (Y. Al-Soud, N. Al-Masoudi, 2004).
Antioxidant Properties
- A study on the synthesis of piperazine derivatives highlighted their potential as antioxidants. Testing indicated significant antioxidant activity, suggesting these compounds' utility in combating oxidative stress (S. Y. Prabawati, 2016).
Biomedical and Pharmacokinetic Mechanisms
- Investigations into the optical spectroscopic and computational binding modes of piperazine derivatives with bovine serum albumin (BSA) demonstrated their anticancer, antibacterial, and low toxic nature, providing insights into the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2015).
Malaria Research
- Piperazine compounds have been identified for their antiplasmodial activity, leading to the cloning of a Plasmodium falciparum protein disulfide isomerase homologue, a new potential target for antimalarial drugs (Isabelle Florenta et al., 2000).
Environmental Applications
- A pH-responsive supramolecular piperazine derivative has been designed as a draw solute for removing arsenics from water through forward osmosis, demonstrating high-performance arsenic removal and water recovery efficiency (Yanhuang Wu et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-bis(2-methylsulfonylsulfanylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S4/c1-19(13,14)17-9-7-11-3-5-12(6-4-11)8-10-18-20(2,15)16/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNPHLFPWMMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN1CCN(CC1)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



